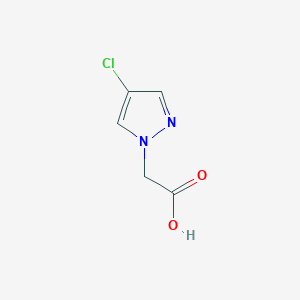

(4-Chloro-pyrazol-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIVTIAZUNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424494 | |

| Record name | (4-Chloro-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32089-46-6 | |

| Record name | (4-Chloro-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (4-Chloro-pyrazol-1-yl)-acetic acid

CAS Number: 32089-46-6

Abstract

This technical guide provides a comprehensive overview of (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the physicochemical properties, provides a putative experimental protocol for its synthesis, and discusses the known biological context of related pyrazole-containing molecules. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds.[1][2][3][4] The incorporation of an acetic acid moiety at the N1 position of the pyrazole ring introduces a carboxylic acid group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its solubility and potential for ionic interactions with biological targets. The chloro-substitution at the C4 position further modulates the electronic and lipophilic character of the molecule. This guide outlines the essential technical information for researchers working with or considering the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 32089-46-6 | [Various Suppliers] |

| Molecular Formula | C₅H₅ClN₂O₂ | PubChem |

| Molecular Weight | 160.56 g/mol | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Purity | Typically ≥98% | Sobekbio Biosciences[5] |

| Boiling Point | 338.9±22.0 °C (Predicted) | ChemicalBook |

| Density | 1.54±0.1 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.45±0.10 (Predicted) | ChemicalBook |

| SMILES | OC(=O)Cn1cc(cn1)Cl | Sobekbio Biosciences[5] |

| InChI | InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | ChemicalBook |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the preparation of the starting material, 4-chloropyrazole, followed by its N-alkylation with an acetic acid derivative. A detailed putative experimental protocol is provided below, based on established synthetic methodologies for similar pyrazole derivatives.

Synthesis of 4-Chloropyrazole (Starting Material)

A common method for the chlorination of pyrazole is through the use of a chlorinating agent such as sodium hypochlorite. A patented method describes the reaction of pyrazole with an aqueous solution of NaOCl.[6]

Experimental Protocol:

-

Suspend pyrazole (0.5 mol) in 100 mL of water in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the suspension in an ice bath.

-

Add an 8.7% w/w aqueous solution of sodium hypochlorite (0.5 mol) dropwise to the stirred suspension, maintaining the reaction temperature below 30°C.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully add 35% sulfuric acid to adjust the pH.

-

Extract the aqueous mixture with ethyl acetate (3 x 300 mL) at pH 11.[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 4-chloropyrazole, which should appear as slightly yellow crystals.[6] The reported yield for this preparation is high, around 99%.[6]

Synthesis of this compound

The N-alkylation of 4-chloropyrazole can be performed using an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl (4-chloro-pyrazol-1-yl)-acetate

-

To a solution of 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl (4-chloro-pyrazol-1-yl)-acetate from the previous step in a mixture of methanol and water (e.g., 1:1 v/v).[7]

-

Add an aqueous solution of a base, such as 10% sodium hydroxide, to the solution.[7]

-

Reflux the mixture for 2-4 hours, or until the saponification is complete as monitored by TLC.[7]

-

Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 2.[7]

-

The product should precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Logical and Experimental Workflows

The synthesis of this compound follows a logical two-stage synthetic sequence. This can be visualized as a straightforward workflow.

Caption: A diagram illustrating the two-stage synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][8]

The structural motif of a pyrazole ring linked to an acetic acid is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could be investigated for similar activities, potentially as an inhibitor of cyclooxygenase (COX) enzymes.

Given the diverse biological roles of pyrazoles, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of enzymes and receptors. Further screening and biological evaluation are required to elucidate its specific mechanism of action and therapeutic potential.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the key information regarding this compound, including its CAS number, physicochemical properties, and a detailed putative synthesis protocol. While specific biological data for this compound is limited, its structural features suggest potential for further investigation in various therapeutic areas. The provided synthetic route offers a practical approach for researchers to obtain this compound for further study. As with any chemical research, appropriate safety precautions should be taken when handling this compound. This guide serves as a valuable resource for scientists and researchers in the field of drug development and medicinal chemistry.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [sobekbio.com]

- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to (4-Chloro-pyrazol-1-yl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-pyrazol-1-yl)-acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and safety information for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. While many pyrazole-containing compounds are biologically active, it is important to note that, to date, no specific biological activity or mechanism of action has been extensively reported in the scientific literature for this compound itself. It is plausible that this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties have been compiled from various chemical databases and supplier information.

| Property | Value |

| IUPAC Name | 2-(4-chloro-1H-pyrazol-1-yl)acetic acid |

| Molecular Formula | C₅H₅ClN₂O₂ |

| Molecular Weight | 160.56 g/mol |

| CAS Number | 32089-46-6 |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 338.9 ± 22.0 °C |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ |

| pKa (Predicted) | 3.45 ± 0.10 |

| InChI | InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) |

| InChIKey | KPXIVTIAZUNIOR-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(=O)O)Cl |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from pyrazole. The first step involves the chlorination of the pyrazole ring to yield 4-chloropyrazole. The second step is the N-alkylation of 4-chloropyrazole with an appropriate haloacetic acid ester, followed by hydrolysis to yield the final product.

Step 1: Synthesis of 4-Chloropyrazole

This protocol is adapted from a patented procedure for the preparation of 4-chloropyrazoles.[1]

Materials:

-

Pyrazole

-

Aqueous sodium hypochlorite (NaOCl) solution (e.g., 8.7% w/w)

-

Water

-

Ethyl acetate

-

35% Sulfuric acid

Procedure:

-

Suspend pyrazole (0.5 mol) in 100 ml of water in a reaction vessel equipped with a stirrer and a dropping funnel.

-

With continuous stirring, add the aqueous NaOCl solution (0.5 mol) dropwise to the pyrazole suspension. Maintain the reaction temperature below 30°C throughout the addition.

-

Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cautiously add 35% sulfuric acid to adjust the pH.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 ml) at a pH of 11.

-

Combine the organic phases and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain 4-chloropyrazole as slightly yellow crystals. A yield of approximately 99% can be expected.[1]

Step 2: Synthesis of Ethyl (4-Chloro-pyrazol-1-yl)-acetate

This step involves the N-alkylation of the 4-chloropyrazole synthesized in Step 1. This is a general procedure that can be adapted for this specific reaction.

Materials:

-

4-Chloropyrazole

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-chloropyrazole (1 equivalent) in anhydrous acetone.

-

Add finely ground anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

To this stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress should be monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl (4-chloro-pyrazol-1-yl)-acetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1-2 M)

-

Ethanol or Methanol (optional, to aid solubility)

-

Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

-

Dissolve the crude ethyl (4-chloro-pyrazol-1-yl)-acetate in a mixture of ethanol (or methanol) and the aqueous NaOH or KOH solution.

-

Stir the mixture at room temperature or gently heat to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent (if used) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, ethanol/water, or ethyl acetate/hexane).

-

Dissolve the crude product in the minimum amount of the boiling solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectral Data

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on available safety data sheets for similar compounds, the following GHS hazard statements may apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing specific biological activities or the modulation of signaling pathways by this compound. The broader class of pyrazole derivatives has been shown to interact with a variety of biological targets. For instance, some pyrazole-containing compounds act as inhibitors of enzymes such as cyclooxygenase (COX), while others have been investigated as antagonists for various receptors.

Given the absence of specific data for the title compound, a diagram for a signaling pathway cannot be provided. It is recommended that researchers interested in the potential biological effects of this compound conduct initial screening assays to identify any relevant activities.

Conclusion

This compound is a readily synthesizable pyrazole derivative. This guide provides a comprehensive overview of its chemical properties and a detailed, three-step synthetic protocol. While the biological activity of this specific compound remains to be elucidated, its structural motif suggests that it could serve as a valuable building block for the synthesis of novel, biologically active molecules in the field of drug discovery. Further research is warranted to explore the pharmacological potential of this and related compounds.

References

An In-depth Technical Guide on (4-Chloro-pyrazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-pyrazol-1-yl)-acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, a proposed synthesis protocol, and a logical workflow for the biological screening of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 32089-46-6, possesses a molecular formula of C5H5ClN2O2.[1] The structure consists of a pyrazole ring substituted with a chlorine atom at the 4-position and an acetic acid group at the 1-position of the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O2 | PubChem[1] |

| Molecular Weight | 160.56 g/mol | PubChem[1] |

| CAS Number | 32089-46-6 | PubChem[1] |

| IUPAC Name | 2-(4-chloro-1H-pyrazol-1-yl)acetic acid | PubChem[1] |

| Predicted Boiling Point | 338.9 ± 22.0 °C | ChemicalBook |

| Predicted Density | 1.54 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 3.45 ± 0.10 | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Data | Source |

| ¹H NMR | Due to the lack of experimentally determined spectra, predicted shifts are as follows: a singlet for the pyrazole proton at C5, a singlet for the pyrazole proton at C3, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would depend on the solvent used. | Inferred from general pyrazole and acetic acid spectra. |

| ¹³C NMR | Predicted peaks would include signals for the two carbons of the acetic acid group (methylene and carbonyl) and three distinct signals for the carbons of the pyrazole ring. | NMRDB.org (Prediction Tool)[2] |

| Mass Spectrum (EI) | The molecular ion peak [M]+ would be expected at m/z 160. A prominent fragment would likely be the loss of the carboxylic acid group (-45). The isotopic pattern of chlorine (M and M+2 in a 3:1 ratio) would be observable for chlorine-containing fragments. | Inferred from fragmentation patterns of similar compounds. |

| IR Spectrum | Key predicted absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700 cm⁻¹), C-N stretching, and C-Cl stretching vibrations. | Inferred from characteristic functional group frequencies.[3][4] |

Experimental Protocols

Step 1: Synthesis of Ethyl (4-chloro-pyrazol-1-yl)acetate (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

-

Alkylation: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)acetate to this compound (Proposed)

-

Reaction Setup: Dissolve the purified ethyl (4-chloro-pyrazol-1-yl)acetate from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute strong acid, such as hydrochloric acid (HCl).

-

Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow for Biological Screening

Given the broad spectrum of activities of pyrazole derivatives, a logical workflow for the initial biological screening of this compound is proposed below. This workflow is designed to efficiently identify potential therapeutic areas for this novel compound.

Caption: A logical workflow for the biological screening of a novel pyrazole compound.

References

Synthesis Pathway of (4-Chloro-pyrazol-1-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a robust two-step process commencing with the chlorination of pyrazole, followed by N-alkylation and subsequent hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the regioselective chlorination of the pyrazole ring at the C4 position to yield 4-chloropyrazole. The second stage is the N-alkylation of 4-chloropyrazole with an appropriate acetate synthon, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to afford the final carboxylic acid product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Chloropyrazole

The initial step is the chlorination of pyrazole. A high-yield method utilizing sodium hypochlorite in an aqueous medium is described below.

Experimental Workflow: Chlorination of Pyrazole

Caption: Workflow for the synthesis of 4-Chloropyrazole.

Protocol:

-

Suspend 34 g (0.5 mol) of pyrazole in 100 ml of water in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add 425 g (0.5 mol) of an 8.7% by weight aqueous sodium hypochlorite (NaOCl) solution dropwise with continuous stirring. Maintain the reaction temperature below 30°C throughout the addition.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, add 35% sulfuric acid to the reaction mixture.

-

Adjust the pH to 11 and extract the mixture with 300 ml of ethyl acetate.

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals.

| Parameter | Value |

| Starting Material | Pyrazole |

| Reagent | Sodium Hypochlorite (8.7% aq.) |

| Solvent | Water |

| Temperature | < 30°C |

| Yield | 99% |

Stage 2: Synthesis of this compound

This stage involves the N-alkylation of 4-chloropyrazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Experimental Workflow: N-Alkylation and Hydrolysis

Caption: Workflow for N-Alkylation and subsequent Hydrolysis.

Protocol for N-Alkylation:

-

In a round-bottom flask, combine ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (this is a representative pyrazole, for our target, 4-chloropyrazole would be used) (0.01 mol), ethyl chloroacetate (0.015 mol), and potassium carbonate (0.02 mol) in 50 ml of acetonitrile.

-

Heat the mixture to reflux for 15 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of water (50 ml) and ethyl acetate (50 ml).

-

Separate the layers and extract the aqueous phase with ethyl acetate (25 ml).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Recrystallize the solid product from ethyl acetate.

| Parameter | Value |

| Starting Material | 4-Chloropyrazole |

| Reagent | Ethyl Chloroacetate, Potassium Carbonate |

| Solvent | Acetonitrile |

| Reaction Time | 15 hours |

| Temperature | Reflux |

| Yield | 64% (reported for a similar pyrazole) |

Protocol for Hydrolysis:

-

Heat the ethyl (4-chloro-pyrazol-1-yl)-acetate under reflux with a dilute acid, such as dilute hydrochloric acid. A large excess of water should be used to drive the equilibrium towards the products.[1]

-

Continue refluxing until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the product with cold water and dry.

Note: Specific quantitative data for the hydrolysis of ethyl (4-chloro-pyrazol-1-yl)-acetate were not found in the searched literature. The protocol provided is a general procedure for acid-catalyzed ester hydrolysis.

Biological Context and Significance

While specific biological activities for this compound have not been detailed in the available literature, the pyrazole scaffold is a cornerstone in medicinal chemistry.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them privileged structures in drug discovery.

Caption: Therapeutic relevance of the pyrazole scaffold in drug discovery.

The diverse biological activities of pyrazole-containing compounds include:

-

Anti-inflammatory effects: Pyrazole derivatives have been developed as potent anti-inflammatory agents.[4]

-

Anticancer properties: Numerous pyrazole-based compounds have been investigated for their potential as anticancer drugs.[5]

-

CRTh2 Antagonism: Pyrazolyl acetic acid derivatives have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), which is a target for treating allergic diseases like asthma.[6]

The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents targeting a range of diseases. The chloro-substituent at the 4-position offers a site for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data and Characterization of (4-Chloro-pyrazol-1-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4-Chloro-pyrazol-1-yl)-acetic acid (CAS No: 32089-46-6). Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on analogous compounds and established principles of spectroscopic analysis. Detailed experimental protocols for its synthesis and subsequent spectral characterization are also provided to facilitate further research.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-chloro-1H-pyrazol-1-yl)acetic acid

-

Molecular Formula: C₅H₅ClN₂O₂

-

Molecular Weight: 160.56 g/mol

-

Appearance: Predicted to be a white to off-white solid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.6 | Singlet | 1H | Pyrazole H-5 |

| ~7.5 | Singlet | 1H | Pyrazole H-3 |

| ~5.0 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -C=O (acid) |

| ~138 | Pyrazole C-5 |

| ~128 | Pyrazole C-3 |

| ~108 | Pyrazole C-4 |

| ~52 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1500, ~1450 | Medium | C=N, C=C stretch (pyrazole) |

| ~1200 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Interpretation |

| 160/162 (approx 3:1) | [M]⁺, Molecular ion peak (presence of ³⁵Cl/³⁷Cl) |

| 115/117 (approx 3:1) | [M-COOH]⁺, Loss of carboxylic acid group |

| 102/104 (approx 3:1) | [M-CH₂COOH]⁺, Loss of acetic acid moiety |

| 45 | [COOH]⁺ |

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the general procedures for acquiring its spectral data.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the chlorination of pyrazole followed by N-alkylation with an acetic acid derivative.

Step 1: Synthesis of 4-Chloropyrazole

This procedure is adapted from established methods for the chlorination of pyrazoles.

-

Materials: Pyrazole, Sodium Hypochlorite (NaOCl) solution, Ethyl Acetate, Sulfuric Acid (35%).

-

Procedure:

-

Suspend pyrazole in water in a reaction vessel.

-

Add aqueous NaOCl solution dropwise with continuous stirring, maintaining the temperature below 30°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, adjust the pH to 11 with 35% sulfuric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-chloropyrazole.

-

Step 2: Synthesis of this compound

This procedure is a common method for the N-alkylation of pyrazoles.

-

Materials: 4-Chloropyrazole, Ethyl chloroacetate, Potassium carbonate (K₂CO₃), Acetone, Ethanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of 4-chloropyrazole in acetone, add anhydrous potassium carbonate.

-

Add ethyl chloroacetate dropwise to the suspension.

-

Reflux the reaction mixture for several hours, monitoring completion by TLC.

-

After cooling, filter off the inorganic salts and evaporate the solvent.

-

The resulting crude ethyl (4-chloro-pyrazol-1-yl)-acetate is then hydrolyzed.

-

Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure and dilute the aqueous solution with water.

-

Wash with a non-polar solvent (e.g., ether) to remove any unreacted ester.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

-

Spectral Data Acquisition

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample should be dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.

-

-

IR Spectroscopy:

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film.

-

Data should be collected over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Mass spectra can be acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

The sample should be dissolved in a suitable solvent like methanol or acetonitrile for ESI.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Workflow Diagram

The following diagram illustrates the workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

An In-depth Technical Guide on the Safety and Handling of (4-Chloro-pyrazol-1-yl)-acetic acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling procedures for (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic building block utilized in pharmaceutical research. The information herein is compiled from various safety data sheets (SDS) to ensure a robust and reliable resource.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[3].

Hazard Statements:

-

H302: Harmful if swallowed.[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O2 | [3] |

| Molecular Weight | 160.56 g/mol | [3] |

| Appearance | Off-white solid | [6] |

| Purity | 98% | [7] |

| CAS Number | 32089-46-6 | [7] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][6] If not breathing, give artificial respiration.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6][8] Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6][8][9] If eye irritation persists, get medical advice/attention.[1][2][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[8][9] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

General Advice: In all cases of doubt, or when symptoms persist, seek medical attention. Show the safety data sheet to the doctor in attendance.[9]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and personal clothing.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6][9]

Conditions for Safe Storage:

-

Store in a tightly-closed container when not in use.[1][2][6][8]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2][6][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Incompatible materials include strong oxidizing agents.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[9] Long-sleeved clothing is recommended.[8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8][9] |

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Ventilate the area until material pick-up is complete. Wear proper protective equipment.[6]

-

Environmental Precautions: Prevent spills from entering sewers, watercourses, or low areas.[1][6]

-

Methods for Cleaning Up: Sweep up, place in a bag, and hold for waste disposal.[6] Absorb the spilled material with an inert absorbent (e.g., sand, silica gel) before transferring it into an airtight container.[5]

Experimental Protocols

While specific experimental protocols for the safety and handling of this compound are not detailed in the available literature, the handling procedures outlined in the safety data sheets serve as a basis for developing standard operating procedures (SOPs) in a laboratory setting. A generalized workflow for handling this chemical is depicted below.

Caption: General Laboratory Workflow for Chemical Handling.

Toxicological Information

Ecological Information

Ecotoxicity data for this specific compound is not available.[6] However, it is advised to prevent its release into the environment.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][9] Waste materials should be treated as hazardous.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations for ensuring safety when working with this compound.

Caption: Interrelationship of Hazards, Controls, and Responses.

This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all personnel handling this compound are thoroughly familiar with this information and the specific safety data sheet provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. 2-(4-chloro-1H-pyrazol-1-yl)acetic acid | C5H5ClN2O2 | CID 6485340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. This compound [sobekbio.com]

- 8. uwm.edu [uwm.edu]

- 9. fishersci.com [fishersci.com]

(4-Chloro-pyrazol-1-yl)-acetic acid: An In-depth Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the solubility profile of (4-Chloro-pyrazol-1-yl)-acetic acid. Given the limited publicly available experimental data on this specific compound, this document outlines the requisite experimental protocols and predictive data to guide research and development efforts.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility and guiding formulation development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 160.56 g/mol | PubChem[1] |

| Predicted pKa | 3.45 ± 0.10 | ChemicalBook[2] |

| Predicted Boiling Point | 338.9 ± 22.0 °C | ChemicalBook[2] |

| Predicted Density | 1.54 ± 0.1 g/cm³ | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook[2] |

Experimental Protocols for Solubility Determination

To ascertain the aqueous and solvent solubility of this compound, a series of well-defined experiments are necessary. The following protocols are based on established methodologies for pharmaceutical compounds.[3][4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.

Experimental Workflow:

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Methodology:

-

Preparation of Solvents:

-

Aqueous Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 to understand the pH-dependent solubility. Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffers (for pH 4.5), and phosphate buffers (for pH 6.8 and 7.4).[7]

-

Organic Solvents: Utilize common pharmaceutical solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and propylene glycol.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials, ensuring that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent or buffer to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C and/or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The time to reach equilibrium should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements is consistent.[7]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to permit the sedimentation of excess solid.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed or filter the suspension using a chemically inert filter (e.g., PTFE).

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the prepared samples.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV spectrophotometer at a wavelength of maximum absorbance for the compound |

| Standard Curve | Prepare a series of standard solutions of known concentrations to establish a linear calibration curve for quantification. |

Expected Solubility Profile

The following tables present a hypothetical but expected solubility profile for this compound based on its chemical structure. These tables are intended to serve as a template for presenting experimentally determined data.

pH-Dependent Aqueous Solubility

Given the predicted pKa of 3.45 for the carboxylic acid group, the aqueous solubility of this compound is expected to be significantly influenced by pH. Below the pKa, the compound will exist primarily in its less soluble, neutral form. Above the pKa, it will be in its more soluble, ionized (carboxylate) form.

Table 1: Predicted pH-Dependent Aqueous Solubility at 25°C

| pH | Expected Solubility (µg/mL) | Predominant Species |

| 1.2 | Low | Neutral (Acid) |

| 4.5 | Moderate | Mix of Neutral and Ionized |

| 6.8 | High | Ionized (Salt) |

| 7.4 | High | Ionized (Salt) |

Solubility in Common Solvents

The solubility in various organic and pharmaceutical solvents provides critical information for formulation development.

Table 2: Predicted Solubility in Various Solvents at 25°C

| Solvent | Dielectric Constant | Expected Solubility (mg/mL) |

| Water (pH 7.0) | 80.1 | Low to Moderate |

| Ethanol | 24.6 | Moderate to High |

| Propylene Glycol | 32.0 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High |

| Acetonitrile | 37.5 | Moderate |

Logical Relationships in Solubility Analysis

The interplay between the physicochemical properties of a compound and the experimental conditions dictates its measured solubility. This relationship is crucial for interpreting solubility data and for troubleshooting experimental issues.

Figure 2: Factors influencing the measured solubility of this compound.

Conclusion

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. While specific experimental data is not yet widely available, the detailed protocols for the shake-flask method and HPLC analysis, combined with the predictive data tables and logical diagrams, offer a clear path forward for researchers. A thorough understanding of the solubility in various aqueous and organic media is a critical step in the development of any potential pharmaceutical candidate, enabling informed decisions in formulation, toxicology, and clinical study design.

References

- 1. 2-(4-chloro-1H-pyrazol-1-yl)acetic acid | C5H5ClN2O2 | CID 6485340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32089-46-6 [amp.chemicalbook.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

(4-Chloro-pyrazol-1-yl)-acetic acid: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its diverse biological activities. Within this privileged scaffold, (4-Chloro-pyrazol-1-yl)-acetic acid emerges as a promising core structure for the development of novel therapeutics. Its unique combination of a halogenated pyrazole ring and an acetic acid moiety provides a versatile platform for designing compounds with potential applications in oncology, inflammation, and beyond. This technical guide delves into the synthesis, potential medicinal chemistry applications, and relevant biological pathways associated with this compound and its derivatives.

Synthesis of this compound and Its Derivatives

The synthesis of this compound typically involves a two-step process: N-alkylation of 4-chloropyrazole followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 4-Chloropyrazole

A common method for the N-alkylation of pyrazoles involves their reaction with an appropriate electrophile in the presence of a base. For the synthesis of the ethyl ester precursor, 4-chloropyrazole is reacted with ethyl bromoacetate.

-

Materials: 4-chloropyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetonitrile, dimethylformamide).

-

Procedure:

-

To a solution of 4-chloropyrazole in the chosen solvent, add the base portion-wise at room temperature.

-

Stir the mixture for a predetermined time to ensure the formation of the pyrazole anion.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

The reaction is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

After cooling, the reaction mixture is worked up by filtration to remove the base and evaporation of the solvent. The crude product, ethyl (4-chloro-pyrazol-1-yl)-acetate, can be purified by column chromatography.

-

Step 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)-acetate

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl (4-chloro-pyrazol-1-yl)-acetate, a base (e.g., sodium hydroxide, lithium hydroxide), a solvent system (e.g., a mixture of water and an alcohol like ethanol or methanol).

-

Procedure:

-

Dissolve the ethyl (4-chloro-pyrazol-1-yl)-acetate in the solvent system.

-

Add an aqueous solution of the base.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

-

Potential Medicinal Chemistry Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as kinase inhibitors in oncology and as antagonists of the CRTH2 receptor in inflammatory diseases.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for drug development. Pyrazole-based compounds have been investigated as inhibitors of this pathway. The acetic acid side chain of the core molecule provides a handle for the synthesis of various amides and esters, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against different kinases in the pathway.

For instance, novel pyrazolyl-s-triazine derivatives have demonstrated potent inhibitory activity against EGFR, PI3K, Akt, and mTOR.[1] One study reported that compounds 7d and 7f showed significant EGFR inhibitory activity with IC50 values of 70.3 nM and 59.24 nM, respectively.[1] These compounds also exhibited remarkable inhibition of the PI3K/Akt/mTOR pathway.[1]

Quantitative Data on Pyrazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | IC50 Values | Reference |

| Pyrazolyl-s-triazines | EGFR | 59.24 - 81.6 nM | [1] |

| Pyrazolyl-s-triazines | PI3K/Akt/mTOR | Fold inhibition reported | [1] |

Note: The table summarizes data for pyrazole derivatives that may not be direct derivatives of this compound but highlight the potential of the pyrazole scaffold in kinase inhibition.

Experimental Workflow for Kinase Inhibition Assay

A typical workflow to assess the kinase inhibitory potential of synthesized compounds involves:

Caption: General workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity: CRTH2 Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor involved in allergic inflammation. It is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Antagonism of this receptor is a promising strategy for the treatment of allergic diseases such as asthma and allergic rhinitis. Pyrazole acetic acid derivatives have been identified as potent CRTH2 antagonists. The carboxylic acid group is often crucial for binding to the receptor.

Signaling Pathway of CRTH2

References

(4-Chloro-pyrazol-1-yl)-acetic Acid: A Core Building Block for Modern Agrochemicals

(4-Chloro-pyrazol-1-yl)-acetic acid is a heterocyclic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of potent agrochemicals. Its structure, featuring a stable 4-chlorinated pyrazole ring and a reactive carboxylic acid functional group, allows for diverse chemical modifications, leading to the development of novel herbicides, fungicides, and insecticides. The pyrazole scaffold is a "privileged" structure in agrochemical discovery, frequently appearing in commercial products due to its ability to interact with a wide range of biological targets in pests, weeds, and fungi.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound and its application as a building block for the next generation of crop protection agents.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from pyrazole. The first step involves the chlorination of the pyrazole ring at the 4-position, followed by N-alkylation with an acetic acid derivative.

Step 1: Synthesis of 4-Chloropyrazole

A high-yield method for the synthesis of 4-chloropyrazole involves the direct chlorination of pyrazole using sodium hypochlorite in an aqueous solution. This method avoids the use of carboxylic acids, which can lead to lower yields.[3]

Experimental Protocol:

-

Suspend pyrazole (0.5 mol) in 100 ml of water.

-

With continuous stirring, add an aqueous 8.7% w/w sodium hypochlorite (NaOCl) solution (0.5 mol) dropwise. Maintain the reaction temperature below 30°C.

-

Monitor the reaction progress using HPLC analysis.

-

Upon completion, acidify the reaction mixture with 35% sulfuric acid.

-

Extract the product at pH 11 with ethyl acetate (3 x 100 ml).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals (Yield: ~99%).[3]

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-chloropyrazole with a haloacetic acid ester, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol:

-

To a solution of 4-chloropyrazole (1 mmol) in a suitable solvent such as ethanol (20 mL), add sodium acetate (1 mmol) and ethyl chloroacetate (1 mmol).

-

Heat the mixture at reflux for 3 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the ethyl (4-chloro-pyrazol-1-yl)-acetate.

-

Filter the solid, wash with water, and dry.

-

For hydrolysis, reflux the isolated ester with an excess of a base such as sodium hydroxide in an aqueous or alcoholic solution until the reaction is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Filter the solid product, wash with cold water, and dry.

Application as a Building Block in Agrochemical Synthesis

The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of various agrochemical derivatives, primarily through the formation of amides and esters. These derivatives often exhibit enhanced biological activity and modified physicochemical properties compared to the parent acid.

Synthesis of Pyrazole Amide Derivatives

Pyrazole amides are a significant class of agrochemicals, with many commercialized products, particularly fungicides and insecticides.[2] The amide bond is typically formed by activating the carboxylic acid of this compound, followed by reaction with a desired amine.

General Experimental Protocol for Amide Formation:

-

Activate the carboxylic acid of this compound by converting it to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC with HOBt).[4]

-

In a separate vessel, dissolve the desired amine in an aprotic solvent (e.g., DCM, THF) with a suitable base (e.g., triethylamine, pyridine).

-

Slowly add the activated carboxylic acid derivative to the amine solution at a controlled temperature (often 0°C to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by washing with aqueous solutions to remove by-products and unreacted starting materials.

-

Purify the final amide product by crystallization or column chromatography.

Synthesis of Pyrazole Ester Derivatives

Esterification of this compound with various alcohols can lead to compounds with modified lipophilicity and membrane permeability, which can be advantageous for agrochemical applications.

General Experimental Protocol for Esterification:

-

For simple alcohols, employ Fischer esterification by refluxing this compound with an excess of the alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).[5]

-

Alternatively, for more sensitive substrates, use a coupling reagent such as DCC with DMAP, or convert the carboxylic acid to its acyl chloride before reacting with the alcohol in the presence of a base.[6]

-

The reaction is typically carried out in an inert solvent.

-

Upon completion, the reaction is worked up to remove the catalyst and any unreacted acid.

-

The final ester product is purified by distillation, crystallization, or column chromatography.

Classes of Agrochemicals and Biological Activity

The this compound core is found in patented molecules with a wide range of biological activities. The specific activity is determined by the substituents attached to the pyrazole ring and the nature of the derivative formed from the acetic acid group.

| Agrochemical Class | Target Pest/Weed/Fungus | Mode of Action | Representative Derivatives |

| Fungicides | Various plant pathogenic fungi | Succinate Dehydrogenase Inhibition (SDHI) in the mitochondrial respiratory chain.[7] | Pyrazole-4-carboxamides |

| Herbicides | Broadleaf and grass weeds | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching of new growth.[8] | Benzoyl-pyrazole derivatives |

| Insecticides | Wide range of insect pests | Antagonism of the GABA-gated chloride channel, leading to CNS disruption.[1] | Phenylpyrazole derivatives (Fiproles) |

Table 1: Major Classes of Agrochemicals Derived from Pyrazole Scaffolds

| Compound Class | Target Organism | Biological Activity (EC50/LC50) |

| Pyrazole-4-carboxamide Derivatives | Corn Rust (Puccinia sorghi) | EC50 values 2-4 times lower (more potent) than commercial fungicides fluxapyroxad and bixafen.[7] |

| N-Pyridylpyrazole Thiazole Derivatives | Diamondback Moth (Plutella xylostella) | LC50 = 5.32 mg/L |

| N-Pyridylpyrazole Thiazole Derivatives | Fall Armyworm (Spodoptera frugiperda) | LC50 = 7.64 mg/L |

Table 2: Biological Activity of Representative Pyrazole-based Agrochemicals

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many fungicidal pyrazole amides derived from pyrazole carboxylic acids function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to Complex II of the mitochondrial electron transport chain, blocking the oxidation of succinate to fumarate. This disrupts cellular respiration and the production of ATP, ultimately leading to fungal cell death.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of a wide array of pyrazole amide and ester derivatives. These derivatives have shown significant potential as potent fungicides, herbicides, and insecticides. The continued exploration of the chemical space accessible from this building block is a promising avenue for the discovery and development of next-generation crop protection solutions with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Chloro-pyrazol-1-yl)-acetic acid: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Potential Biological Activity, and Research Applications of a Promising Pyrazole Derivative

Introduction

Pyrazole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The unique structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse substitutions and interactions with biological targets.[3] This technical guide focuses on a specific derivative, (4-Chloro-pyrazol-1-yl)-acetic acid, providing a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrazole-based compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(4-chloro-1H-pyrazol-1-yl)acetic acid, is a small molecule with the chemical formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol .[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(4-chloropyrazol-1-yl)acetic acid | [4] |

| Molecular Formula | C5H5ClN2O2 | [4] |

| Molecular Weight | 160.56 g/mol | [4] |

| CAS Number | 32089-46-6 | [4] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis

Step 1: Synthesis of 4-Chloropyrazole

The first step involves the chlorination of pyrazole. A high-yield method for this transformation is described in US Patent 5,047,551.[5]

Experimental Protocol:

-

Suspend pyrazole (0.5 mol) in 100 ml of water.

-

With continuous stirring, add an aqueous 8.7% w/w sodium hypochlorite (NaOCl) solution (0.5 mol) dropwise. Maintain the reaction temperature below 30°C.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, add 35% sulfuric acid to the reaction mixture.

-

Extract the product at pH 11 with 300 ml of ethyl acetate.

-

Combine the organic phases, dry them, and remove the solvent under reduced pressure to obtain 4-chloropyrazole as slightly yellow crystals. The reported yield for this reaction is 99%.[5]

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-chloropyrazole with an appropriate two-carbon building block, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester. This is a common method for the synthesis of N-substituted pyrazole acetic acids.[6]

Experimental Protocol:

-

To a solution of 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2 equivalents).

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with 1M hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to afford this compound.

A generalized workflow for this synthesis is depicted in the following diagram.

Figure 1: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, the broader class of pyrazole-acetic acid derivatives has shown significant activity in several therapeutic areas. Based on this, we can hypothesize potential biological targets and signaling pathways for the title compound.

CRTh2 Receptor Antagonism

A study on 2-(1H-Pyrazol-1-yl)acetic acids identified them as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2).[7] The CRTh2 receptor is a G-protein coupled receptor that is activated by prostaglandin D2 (PGD2) and plays a crucial role in allergic inflammation, particularly in asthma.[8] Antagonism of this receptor can reduce the recruitment and activation of eosinophils and Th2 cells, thereby mitigating the inflammatory response.

The potential mechanism of action of this compound as a CRTh2 antagonist is illustrated in the following signaling pathway diagram.

Figure 2: Hypothesized CRTh2 receptor antagonism signaling pathway.

Inhibition of the EGFR/PI3K/AKT/mTOR Pathway

Several studies have highlighted the potential of pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10] This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and metastasis.[11][12] Inhibition of this pathway is a well-established strategy in cancer therapy.

A potential inhibitory role of this compound on this pathway is depicted below.

Figure 3: Hypothesized inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, the following experimental protocols are proposed.

In Vitro CRTh2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human CRTh2 receptor.

Methodology:

-

Membrane Preparation: Utilize membranes from a cell line stably expressing the human CRTh2 receptor.

-

Radioligand Binding: Perform a competitive binding assay using a known radiolabeled CRTh2 antagonist (e.g., [3H]PGD2).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

In Vitro Cancer Cell Line Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines, particularly those with known EGFR/PI3K/AKT/mTOR pathway dysregulation (e.g., A549 lung cancer, HepG2 liver cancer).[13][14]

Methodology:

-

Cell Culture: Culture the selected cancer cell lines in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

A generalized workflow for these in vitro assays is presented below.

Figure 4: General workflow for in vitro biological evaluation.

Conclusion and Future Directions